Isobutyl-sulphinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29099-09-0 |
|---|---|
Molecular Formula |
C4H10O2S |
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-methylpropane-1-sulfinic acid |
InChI |
InChI=1S/C4H10O2S/c1-4(2)3-7(5)6/h4H,3H2,1-2H3,(H,5,6) |
InChI Key |
WLPRUDLQOPCFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of Isobutyl Sulfinic Acid
Quantum Chemical Studies on Molecular Structure and Conformation
No specific studies using Density Functional Theory (DFT) for geometry optimization or Ab Initio quantum mechanical approaches to elucidate the electronic structure of isobutyl-sulfinic acid were found. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as insights into the molecule's electronic properties.
Energetic Profiles and Thermochemical Analysis
Information regarding the energetic profiles and thermochemical analysis of isobutyl-sulfinic acid is not available in the searched literature. This would include calculations of enthalpy of formation, Gibbs free energy, and other thermodynamic parameters, which are crucial for understanding the stability and reactivity of the compound.
Computational Prediction of Spectroscopic Parameters
There is no available data from computational simulations of the spectroscopic parameters for isobutyl-sulfinic acid.
Vibrational Spectroscopy (Infrared and Raman) Simulations
Simulated infrared and Raman spectra, which are derived from vibrational frequency calculations, could not be found. These simulations are essential for interpreting experimental spectra and understanding the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Similarly, no computational predictions of the ¹H and ¹³C NMR chemical shifts for isobutyl-sulfinic acid were identified. These theoretical calculations are valuable tools for confirming molecular structure and assigning experimental NMR signals.
In-depth Search Reveals Scarcity of Theoretical and Computational Data for Isobutyl-sulfinic Acid
Despite a comprehensive literature search for theoretical and computational studies on isobutyl-sulfinic acid, no specific research detailing molecular dynamics (MD) simulations or computational mechanistic pathways for this compound could be identified. The absence of published data in these specific areas prevents the creation of a scientifically accurate and detailed article as per the requested outline.
While extensive searches were conducted to gather information for an article on the "," the scientific literature appears to lack specific studies on this particular molecule within the requested theoretical frameworks. The outlined sections, "Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects" and "Computational Mechanistic Studies of Reaction Pathways," require detailed research findings that are not available for isobutyl-sulfinic acid.
Searches for related compounds, such as methanesulfinic acid, did yield some theoretical studies on reaction mechanisms. For instance, a computational investigation into the oxidation of methanesulfinic acid by ozone has been published, detailing reaction pathways and their corresponding energy barriers. nih.govresearchgate.net However, these findings are specific to methanesulfinic acid and cannot be accurately extrapolated to isobutyl-sulfinic acid without dedicated computational studies, as the difference in the alkyl group (isobutyl vs. methyl) would significantly influence the molecule's properties and reactivity.
Furthermore, no molecular dynamics simulation studies were found for isobutyl-sulfinic acid or any other simple alkyl-sulfinic acid. MD simulations are crucial for understanding intermolecular interactions and the effects of solvents on a molecular level, and the lack of such studies for isobutyl-sulfinic acid makes it impossible to provide a thorough and data-driven analysis for this section.
Given the strict requirement to focus solely on isobutyl-sulfinic acid and to provide detailed, scientifically accurate research findings, the current body of scientific literature does not support the generation of the requested article. The creation of content for the specified sections without supporting data would amount to speculation and would not meet the required standards of scientific accuracy.
Therefore, until such specific computational and theoretical studies on isobutyl-sulfinic acid are conducted and published, a detailed article on this topic cannot be responsibly generated.
Synthetic Methodologies for Isobutyl Sulfinic Acid and Its Chemical Precursors
Indirect Synthetic Routes to the Sulfinic Acid Moiety
Indirect methods are foundational in sulfur chemistry and typically involve the reduction of a higher oxidation state sulfur species to the desired sulfinate.
Reduction Strategies from Isobutyl Sulfonyl Halides
A primary and well-established method for preparing sulfinic acids is the reduction of the corresponding sulfonyl halides. Isobutyl sulfonyl chloride, the most common precursor, can be reduced to sodium isobutyl-sulfinate by various reducing agents. The resulting sulfinate salt is then acidified in a subsequent step to yield the free isobutyl-sulfinic acid. Common reducing systems include aqueous sodium sulfite (B76179) or zinc dust in an appropriate solvent.
The general transformation is as follows: Isobutyl-SO₂Cl + Reductant → [Isobutyl-SO₂]⁻ → Isobutyl-SO₂H
| Reductant | Typical Conditions | Product |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, heat | Sodium Isobutyl-sulfinate |
| Zinc (Zn) Dust | Ethanol/Water, reflux | Isobutyl-sulfinic acid (after workup) |
Generation from Isobutyl Sulfonyl Hydrazides
Isobutyl sulfonyl hydrazide serves as a stable, solid precursor that can be converted into isobutyl-sulfinic acid. The synthetic route is typically a two-step process. First, the sulfonyl hydrazide is converted into the corresponding sulfonyl halide (chloride or bromide). This transformation can be achieved under mild conditions using N-halosuccinimides. mdpi.com Subsequently, the resulting isobutyl sulfonyl halide is reduced to the sulfinic acid using the methods described in the previous section.
A general procedure involves reacting the sulfonyl hydrazide with N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) in an organic solvent like acetonitrile (B52724) at room temperature. mdpi.com
| Reagent | Solvent | Temperature | Product of Step 1 |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | Isobutyl Sulfonyl Chloride |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Isobutyl Sulfonyl Bromide |
The intermediate sulfonyl halide is then immediately subjected to reduction to afford the target sulfinic acid.
Synthesis via Sulfur Dioxide Surrogates with Isobutyl Substrates
The use of gaseous, toxic sulfur dioxide (SO₂) in synthesis presents significant handling challenges. Modern synthetic chemistry has overcome this by developing stable, solid SO₂ surrogates. nih.govresearchgate.net The most common surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), known as DABSO. This reagent allows for the convenient insertion of an SO₂ moiety into a substrate.
To synthesize isobutyl-sulfinic acid, an isobutyl organometallic reagent, such as isobutylmagnesium bromide (a Grignard reagent), is reacted with DABSO. This reaction directly generates the magnesium salt of isobutyl-sulfinate, which can then be protonated during aqueous workup to give the free sulfinic acid. nih.gov This method is highly efficient and avoids the preparation of sulfonyl chloride precursors.
| SO₂ Surrogate | Isobutyl Substrate | Typical Solvent |
| DABSO | Isobutylmagnesium bromide | Tetrahydrofuran (THF) |
| Potassium Metabisulfite (K₂S₂O₅) | Isobutyl halide (with catalyst) | Various |
Novel Approaches for the Direct Synthesis of Isobutyl-sulfinic Acid
Novel approaches to sulfinic acid synthesis prioritize operational simplicity, safety, and efficiency. The aforementioned use of sulfur dioxide surrogates like DABSO represents a significant advancement and is a premier example of a direct synthetic method. nih.govgoogle.com This one-pot reaction, combining an organometallic reagent with DABSO, avoids the multi-step sequences required in traditional indirect routes, such as the preparation and subsequent reduction of sulfonyl chlorides. nih.gov This strategy is notable for its high functional group tolerance and mild reaction conditions, making it a powerful tool for accessing a wide array of sulfinic acids, including isobutyl-sulfinic acid.
Synthesis and Characterization of Isobutyl Sulfinic Acid Derivatives
The chemistry of isobutyl-sulfinic acid extends to its derivatives, particularly its esters (sulfinates), which are valuable chiral building blocks in asymmetric synthesis.
Isobutyl Sulfinate Esters: Diastereoselective Synthesis and Transformations
Sulfinate esters possess a stereogenic sulfur center, making them crucial intermediates for the synthesis of other chiral sulfur compounds. The diastereoselective synthesis of isobutyl sulfinate esters is typically achieved by reacting an isobutyl sulfinylating agent with a chiral alcohol, which acts as a chiral auxiliary. nih.govacs.org
A classic and effective method involves the reaction of isobutyl sulfinyl chloride with a chiral alcohol, such as (-)-menthol, in the presence of a base like pyridine. acs.org This reaction produces a pair of diastereomers, (Sₛ)- and (Rₛ)-menthyl isobutyl-sulfinate, which can often be separated by crystallization or chromatography.
More recent advances include the use of organocatalysis to achieve asymmetric synthesis. nih.govthieme-connect.comnih.gov In this approach, a prochiral sulfinate salt, such as sodium isobutyl-sulfinate, undergoes condensation with an achiral alcohol in the presence of a chiral catalyst. nih.govnih.gov This method generates an enantioenriched sulfinate ester directly, offering a more atom-economical and elegant route to these chiral molecules.
| Synthetic Strategy | Chiral Source | Key Reagents | Principle of Stereocontrol |
| Chiral Auxiliary Method | (-)-Menthol | Isobutyl sulfinyl chloride, Pyridine | The inherent chirality of the alcohol directs the formation of separable diastereomeric products. nih.govacs.org |
| Organocatalytic Method | Chiral Pentanidium Catalyst | Sodium isobutyl-sulfinate, Alcohol, Activating Agent | The chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other during the condensation reaction. nih.govnih.gov |
These diastereomerically or enantiomerically enriched isobutyl sulfinate esters are versatile intermediates that can be transformed into a variety of other chiral sulfur compounds with high stereochemical fidelity.
Other Sulfinyl Derivatives (e.g., Sulfinamides, Thiosulfinates)
Beyond the common sulfinate esters, isobutyl-sulfinic acid serves as a crucial starting material for the synthesis of other important sulfinyl derivatives, namely sulfinamides and thiosulfinates. These compounds are of significant interest in various fields of chemistry, and their preparation from isobutyl-sulfinic acid involves specific and well-established synthetic methodologies.
Sulfinamides
Isobutyl-sulfinamides are typically synthesized from isobutyl-sulfinic acid through a two-step, one-pot procedure that proceeds via a highly reactive isobutylsulfinyl chloride intermediate. acs.orgnih.gov This method is widely adopted due to its efficiency and the commercial availability of the necessary reagents.
The first step involves the activation of isobutyl-sulfinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding isobutylsulfinyl chloride. acs.orgnih.gov This intermediate is generally not isolated due to its instability and is immediately subjected to reaction with a primary or secondary amine in the presence of a base. The base, often a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the desired sulfinamide.
An alternative approach for the synthesis of sulfinamides from sulfinic acids is direct coupling with amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). acs.orgnih.gov
The general reaction scheme for the formation of isobutyl-sulfinamides is presented below:
Step 1: Formation of Isobutylsulfinyl Chloride (CH₃)₂CHCH₂S(O)OH + SOCl₂ → (CH₃)₂CHCH₂S(O)Cl + SO₂ + HCl
Step 2: Reaction with Amine (CH₃)₂CHCH₂S(O)Cl + R¹R²NH + Base → (CH₃)₂CHCH₂S(O)NR¹R² + Base·HCl
The versatility of this method allows for the introduction of a wide variety of substituents on the nitrogen atom, depending on the choice of the amine nucleophile.
| Method | Reagents | Intermediate | General Findings |
|---|---|---|---|
| Two-Step, One-Pot Synthesis | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Primary or Secondary Amine (R¹R²NH) 3. Base (e.g., Triethylamine) | Isobutylsulfinyl chloride | This is the most common and high-yielding method for preparing racemic sulfinamides from sulfinic acids. acs.orgnih.gov The reaction is typically performed at room temperature. nih.gov |
| Direct Coupling | 1. Primary or Secondary Amine (R¹R²NH) 2. Coupling Agent (e.g., DCC, EDCI) | None (Direct formation) | Provides an alternative to the sulfinyl chloride method, avoiding the use of harsh chlorinating agents. acs.orgnih.gov |
Thiosulfinates
The synthesis of thiosulfinates from sulfinic acids is also a well-documented transformation. Isobutyl-thiosulfinates can be readily prepared by the reaction of isobutyl-sulfinic acid with thiols. organic-chemistry.org This reaction can be catalyzed by lanthanide(III) triflates to afford good yields of the desired S-isobutyl isobutylthiosulfinate or unsymmetrical thiosulfinates if a different thiol is used. organic-chemistry.org
Another established method for the preparation of thiosulfonates, which are structurally related to thiosulfinates, involves the reaction of a sulfinic acid with a thiosulfinate. tandfonline.comtandfonline.com The synthesis of thiosulfinates themselves often originates from the controlled oxidation of disulfides using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov However, the direct condensation of a sulfinic acid with a thiol remains a primary route. The formation of thiosulfinates can also occur from the condensation of two molecules of a sulfenic acid, which can be generated in situ from sulfinic acid precursors under certain conditions. mdpi.comresearchgate.net
A general scheme for the synthesis of an isobutyl-containing thiosulfinate is as follows:
(CH₃)₂CHCH₂S(O)OH + R-SH → (CH₃)₂CHCH₂S(O)S-R + H₂O
| Method | Reagents | Key Features | General Findings |
|---|---|---|---|
| Reaction with Thiols | A thiol (R-SH), Lanthanide(III) triflates (catalyst) | Direct formation of the thiosulfinate linkage. | Alkyl arenesulfinates and S-thiosulfinates are readily prepared in good yields by the reaction of sulfinic acids and thiols in the presence of lanthanide(III) triflates as catalysts. organic-chemistry.org |
| Reaction with Disulfides | A disulfide (R-S-S-R) | Can lead to a mixture of products. | The reaction of a sulfinic acid with a disulfide is a known method for forming thiosulfonates, which can be related to thiosulfinate synthesis. |
Reaction Mechanisms and Chemical Reactivity of Isobutyl Sulfinic Acid
Radical-Mediated Transformations Involving Isobutyl-sulfinic Acid
Sulfinic acids are known to be effective precursors for sulfonyl radicals, which are key intermediates in various synthetic transformations. rsc.orgnih.gov
Isobutylsulfonyl radicals can be generated from isobutyl-sulfinic acid through several methods. One common approach involves the abstraction of a hydrogen atom from the sulfinic acid by a radical initiator, such as a tert-butoxyl radical. researchgate.net This process is highly efficient due to the relatively weak O-H bond in sulfinic acids. rsc.orgnih.gov
Once generated, the isobutylsulfonyl radical is a versatile intermediate. A characteristic reaction of sulfonyl radicals is their addition to unsaturated systems like alkenes and alkynes. acs.orgnih.gov This addition is often reversible, and the subsequent fate of the resulting radical adduct depends on the reaction conditions. acs.org For instance, the radical adduct can undergo elimination, leading to the formation of allylic sulfones in a radical addition-elimination sequence. acs.orgnih.gov
In the absence of a suitable trapping agent, isobutylsulfonyl radicals can participate in autoxidation, a process that is propagated by the reaction of the sulfonyl radical with oxygen. rsc.orgnih.gov However, the reaction of sulfonyl radicals with O2 is relatively slow, which allows for their participation in other productive chemical reactions. rsc.orgnih.gov
Isobutyl-sulfinic acid is an excellent hydrogen atom donor in radical chain reactions. rsc.orgnih.gov The thermodynamics and kinetics of hydrogen atom transfer (HAT) from sulfinic acids have been characterized, providing a quantitative understanding of their reactivity.
The O–H bond dissociation enthalpy (BDE) of sulfinic acids is approximately 78 kcal/mol. rsc.orgnih.gov This value is intermediate between that of thiols (around 87 kcal/mol) and sulfenic acids (around 70 kcal/mol). rsc.orgnih.gov This moderate BDE contributes to the ability of sulfinic acids to act as efficient hydrogen atom donors to various radical species.
The rate constants for HAT from sulfinic acids to different radicals have been determined. These reactions are generally very fast, highlighting the high reactivity of sulfinic acids in radical processes. The reactivity is, however, influenced by the nature of the radical acceptor and the solvent. rsc.org Sulfinic acids are strong hydrogen-bond donors, and their reactivity can be attenuated in hydrogen-bond accepting solvents. rsc.org
| Radical Acceptor | Rate Constant (kH) at 25°C |
| Alkyl radicals | ~10⁶ M⁻¹s⁻¹ |
| Alkoxyl radicals | ~10⁸ M⁻¹s⁻¹ |
| Alkylperoxyl radicals | Predicted to be very slow (~1000 times slower than for thiols) |
| Sulfonylperoxyl radicals | Predicted to be near diffusion-controlled |
This table presents generalized kinetic data for the hydrogen atom transfer from sulfinic acids to various radical species based on available research. rsc.orgnih.gov
Electrophilic and Nucleophilic Reactions
Beyond radical chemistry, isobutyl-sulfinic acid and its conjugate base, the isobutyl-sulfinate anion, can participate in a range of electrophilic and nucleophilic reactions.
The addition of sulfinic acids to alkenes and alkynes can proceed through different mechanisms. Under radical conditions, the addition of the isobutylsulfonyl radical, generated from isobutyl-sulfinic acid, to the unsaturated bond is a key step. acs.orgnih.gov This can lead to the formation of vinyl or alkyl sulfones. For example, the reaction of sulfonyl radicals with alkenes can yield β-hydroxysulfones in the presence of oxygen. rsc.org
In the absence of a radical initiator, the addition can also occur via a nucleophilic mechanism, where the sulfinate anion acts as the nucleophile. researchgate.net This is particularly the case for electron-deficient alkenes, such as those bearing electron-withdrawing groups. The reaction of arenesulfinic acids with heteroconjugated alkenes has been shown to be a second-order process, first order with respect to each reactant. researchgate.net Gold-catalyzed addition of sulfinic acids to alkynes has also been reported as a method for the synthesis of α-substituted vinyl sulfones. researchgate.net
The isobutyl-sulfinate anion, the conjugate base of isobutyl-sulfinic acid, is a potent nucleophile. The sulfur atom, being soft and polarizable, readily attacks electrophilic centers. While sulfinic acids themselves are generally not strong nucleophiles, their corresponding sulfinate anions, which can be generated in situ, are effective in various nucleophilic additions.
Alkyl sulfinates can act as formal nucleophiles in Mannich-type reactions, where the in situ generated sulfinic acid attacks an iminium ion. nih.gov This reactivity allows for the synthesis of α-aminomethyl sulfones. nih.gov The nucleophilic character of the sulfinate is also demonstrated in its reaction with other electrophiles. For instance, sulfinates react with Grignard reagents to produce sulfoxides. wikipedia.org
The carbonyl carbon of aldehydes and ketones is an electrophilic center and is susceptible to nucleophilic attack. The addition of a nucleophile to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com Given the nucleophilicity of the sulfinate anion, a reaction with aldehydes and ketones to form α-hydroxy sulfones is expected, although specific examples with isobutyl-sulfinic acid are not extensively documented in the provided search results.
The reaction of sulfinic acids with mercaptans (thiols) and alkyl sulfides has been investigated, with p-toluenesulfinic acid often serving as a model compound. These reactions highlight the ability of sulfinic acids to act as oxidizing agents in the presence of these sulfur-containing compounds.
The reaction between a sulfinic acid and a mercaptan can lead to the formation of a thiolsulfonate. researchgate.net This transformation involves the oxidation of the mercaptan by the sulfinic acid.
In the case of primary alkyl sulfides, the reaction with p-toluenesulfinic acid has been shown to proceed through a rate-determining step involving the abstraction of a proton from the α-carbon of the sulfide. researchgate.net The resulting cation is then hydrolyzed to an aldehyde and a mercaptan, with the latter rapidly reacting with the remaining sulfinic acid to yield thiolsulfonates. researchgate.net This indicates that isobutyl-sulfinic acid would likely react with mercaptans and alkyl sulfides in a similar manner, serving as an oxidant to form thiolsulfonates and other oxidized sulfur species.
Oxidative and Reductive Chemistry
The oxidative and reductive chemistry of isobutyl-sulphinic acid is a critical aspect of its reactivity profile. While specific studies focusing solely on this compound are limited, the general principles governing the redox behavior of alkyl sulphinic acids provide a strong framework for understanding its transformations.
The oxidation of sulphinic acids to their corresponding sulphonic acids is a well-established transformation. For small organic sulfur compounds, a general mechanism involves a nonradical two-equivalent-transfer process that ultimately yields a sulfate (B86663) as the final product. researchgate.net This process sequentially proceeds through sulfenic, sulfinic, and finally sulfonic acids. Further oxidation can lead to the cleavage of the carbon-sulfur bond. researchgate.net
One-electron oxidation of sulphinic acids, or their conjugate bases, results in the formation of sulfonyl radicals. nih.gov These radicals are key intermediates in various industrial processes and synthetic transformations. nih.gov The oxidation can be initiated by various oxidizing agents. In the context of protein chemistry, hydrogen peroxide is a common oxidant that converts protein thiols to sulfenic acid, then to sulfinic acid (RSO₂H), and finally to sulfonic acid (RSO₃H). nih.govnih.gov Computational studies on the oxidation pathway from thiol to sulfonic acid by hydrogen peroxide have shown that for all three oxidation steps, the anionic thiolate is more reactive than the neutral thiol. nih.gov
The general pathway for the oxidation of an alkyl sulphinic acid, such as this compound, to the corresponding sulfonic acid can be represented as follows:
(CH₃)₂CHCH₂SO₂H + [O] → (CH₃)₂CHCH₂SO₃H
Table 1: General Oxidation Reactions of Alkyl Sulphinic Acids
| Oxidizing Agent | Product | General Reaction |
| Hydrogen Peroxide (H₂O₂) | Alkyl Sulfonic Acid | RSO₂H + H₂O₂ → RSO₃H + H₂O |
| Halogens (e.g., Br₂) | Alkyl Sulfonic Acid | RSO₂H + Br₂ + H₂O → RSO₃H + 2HBr |
| Oxyhalogens | Alkyl Sulfonic Acid | RSO₂H + ClO⁻ → RSO₃H + Cl⁻ |
This table presents generalized reactions for alkyl sulphinic acids, which are expected to be applicable to this compound.
The formation of sulphinic acids from their precursors, such as thiols, is generally considered a step-wise oxidation process. In biological systems, the oxidation of cysteine residues in proteins to sulfenic acid is a reversible modification. However, the subsequent oxidation to sulfinic acid was historically considered to be biologically irreversible, as it is not readily reduced by common cellular reductants like glutathione. nih.gov
This perspective has been revised with the discovery of sulfiredoxin, an enzyme capable of reducing the sulfinic acid form of certain peroxiredoxins. nih.gov This finding suggests a degree of biological reversibility for specific protein-bound sulfinic acids. However, for free alkyl sulphinic acids like this compound in a non-enzymatic context, the reduction back to a thiol is not a readily reversible process under standard conditions. The oxidation to the sulfonic acid is generally thermodynamically favored.
Studies on the synthesis of sulfinic acids often focus on controlling the oxidation of thiols to prevent further oxidation to the sulfonic acid. google.com This highlights the general unidirectional nature of the oxidation process under typical chemical conditions.
Rearrangement Reactions and Fragmentations
Rearrangement reactions in organosulfur chemistry can be influenced by factors such as heat, light, or the presence of catalysts. For instance, allylic sulfinates are known to undergo rearrangement to sulfones. unirioja.es While this compound does not possess an allylic structure, this demonstrates the potential for intramolecular rearrangements in related sulfur compounds.
Fragmentation of organic molecules is often studied using mass spectrometry. The fragmentation patterns of sulphinic acids and their derivatives are influenced by the nature of the alkyl or aryl group attached to the sulfur atom. Common fragmentation pathways for organic acids in mass spectrometry include the loss of small neutral molecules. libretexts.org For a compound like this compound, potential fragmentation pathways under mass spectrometric conditions could involve the loss of SO₂, H₂O, or cleavage of the isobutyl group.
Table 2: Potential Fragmentation Pathways of this compound in Mass Spectrometry
| Fragmentation Pathway | Neutral Loss | Potential Fragment Ion |
| Loss of sulfur dioxide | SO₂ | [C₄H₁₀]⁺ |
| Loss of water | H₂O | [C₄H₈SO]⁺ |
| Cleavage of the isobutyl group | C₄H₉• | [SO₂H]⁺ |
| α-cleavage | C₃H₇• | [CH₂SO₂H]⁺ |
This table is predictive and based on general fragmentation patterns of organic molecules. Specific experimental data for this compound is required for confirmation.
It is important to note that the reactivity, including rearrangement and fragmentation, of this compound will be dictated by the strength of its chemical bonds and the stability of the potential intermediates and products. Further experimental and theoretical studies are necessary to fully elucidate these aspects of its chemical behavior.
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups present in isobutyl-sulphinic acid. Both FTIR and FT-Raman techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.
In the FTIR spectrum of this compound, the key absorption bands are associated with the sulfinic acid group (-SO₂H) and the isobutyl moiety. The O-H stretching vibration of the sulfinic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The S=O stretching (sulfoxide) is one of the most prominent features, expected to produce a strong absorption band between 1050 and 1150 cm⁻¹. The S-O single bond stretch is generally observed in the 800-950 cm⁻¹ range.
The isobutyl group gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and C-H bending vibrations around 1370-1470 cm⁻¹. Specifically, the presence of the isopropyl-like fragment within the isobutyl group is often confirmed by a distinctive doublet near 1370 cm⁻¹ and 1385 cm⁻¹ arising from gem-dimethyl bending.
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak in FTIR. The S-S bond, if present as an impurity from disproportionation, would be readily detectable in the Raman spectrum. The C-S stretching vibration, typically weak in the infrared spectrum, can also be observed.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |
|---|---|---|---|
| O-H (in -SO₂H) | Stretching | 2500 - 3300 | Strong, Broad |
| C-H (aliphatic) | Stretching | 2870 - 2960 | Strong |
| C-H (gem-dimethyl) | Bending (doublet) | ~1370 and ~1385 | Medium |
| S=O | Stretching | 1050 - 1150 | Very Strong |
| S-O | Stretching | 800 - 950 | Medium |
| C-S | Stretching | 600 - 800 | Weak to Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. jchps.comslideshare.net
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, distinct signals are expected for the protons of the isobutyl group and the acidic proton.
-SO₂H Proton: A broad singlet, typically downfield, whose chemical shift is highly dependent on concentration and solvent.
-CH₂- Protons: A doublet, due to coupling with the adjacent CH proton. The chemical shift would be influenced by the adjacent electron-withdrawing sulfinic acid group.
-CH- Proton: A multiplet (nonet) due to coupling with the two -CH₂- protons and the six protons of the two methyl groups.
-CH₃ Protons: A doublet, due to coupling with the single adjacent CH proton. These six protons are chemically equivalent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. bhu.ac.in A proton-decoupled ¹³C NMR spectrum for this compound would show four distinct signals corresponding to the four carbon atoms of the isobutyl group. The chemical shifts are influenced by the proximity to the electronegative sulfinic acid group.
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. wikipedia.orgemerypharma.comlibretexts.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, confirming the connectivity within the isobutyl fragment (e.g., correlations between the CH₂ protons and the CH proton, and between the CH proton and the CH₃ protons). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and confirming the connection of the isobutyl group to the sulfur atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| (CH₃)₂CH- | ~2.0 - 2.4 | Multiplet (nonet) | ~6-7 | 1H |
| -CH₂SO₂H | ~2.6 - 3.0 | Doublet | ~6-7 | 2H |
| (CH₃)₂CH- | ~1.0 - 1.2 | Doublet | ~6-7 | 6H |
| -SO₂H | Variable (e.g., 5-10) | Broad Singlet | N/A | 1H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂SO₂H | ~55 - 65 |
| (CH₃)₂CH- | ~25 - 35 |
| (CH₃)₂CH- | ~20 - 25 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as free radicals. While this compound itself is diamagnetic and thus EPR-silent, this technique is invaluable for studying its radical intermediates, particularly the isobutylsulfonyl radical (i-BuSO₂•). nih.govrsc.orgrsc.org
These radicals can be generated through various methods, such as the reaction of the sulfinic acid with an oxidizing agent or through photolysis. For instance, the reaction of sulfinic acids with t-butoxyl radicals is a common method to generate sulfonyl radicals for EPR studies. nih.gov The resulting EPR spectrum provides information about the electronic structure of the radical. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is characteristic of the type of radical, while hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), providing structural information about the radical's immediate environment. For the isobutylsulfonyl radical, hyperfine coupling to the α-protons (on the CH₂ group) would be expected, leading to a characteristic splitting pattern in the EPR spectrum.
Hyphenated Chromatographic-Spectrometric Techniques for Purity Assessment and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for assessing the purity of this compound and for monitoring its formation or degradation during chemical reactions.
Direct analysis of this compound by GC-MS is generally not feasible. Sulfinic acids are polar, non-volatile, and often thermally labile, leading to decomposition in the hot GC injector port rather than volatilization. This can result in poor peak shape, low sensitivity, and inaccurate quantification. To overcome these challenges, derivatization is required to convert the analyte into a more volatile and stable form, as discussed in section 5.5. libretexts.org
LC-MS is the preferred method for the analysis of polar and non-volatile compounds like this compound. rsc.orgwaters.comshodex.com
Purity Assessment: A suitable reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) method can separate this compound from starting materials, byproducts (e.g., the corresponding sulfonic acid or disulfide), and other impurities. Mass spectrometry detection, typically using an electrospray ionization (ESI) source, provides high selectivity and sensitivity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight.
Reaction Monitoring: LC-MS is an excellent tool for monitoring the progress of a reaction that produces or consumes this compound. waters.com By taking small aliquots from the reaction mixture over time, the relative amounts of reactants, intermediates, and products can be tracked, allowing for optimization of reaction conditions such as temperature, time, and catalyst loading.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical technique. libretexts.orgjfda-online.com For this compound, derivatization is primarily employed to increase volatility for GC analysis or to enhance detectability in LC analysis.
Catalytic Applications and Contributions to Organic Synthesis
Isobutyl-sulfinic Acid as a Catalyst or Co-catalyst in Organic Transformations
While sulfonic acids are well-known for their strong Brønsted acidity and are widely used as catalysts in reactions like esterification and dimerization, the corresponding sulfinic acids, including isobutyl-sulfinic acid, are generally not employed as catalysts. nih.gov Their lower acidity and oxidative instability compared to sulfonic acids limit their direct application in acid-catalyzed transformations. The literature on isobutyl-sulfinic acid specifically acting as a catalyst or co-catalyst is sparse, indicating that its primary role in organic chemistry lies elsewhere, typically as a nucleophilic reagent or a precursor to other functional groups.
Applications in Carbon-Sulfur (C-S) Bond Formation Methodologies
The primary utility of isobutyl-sulfinic acid in organic synthesis is as a precursor for the formation of carbon-sulfur (C-S) bonds. The sulfinate group is a versatile functional group that can participate in a variety of reactions to generate sulfones, thiosulfonates, and other sulfur-containing compounds. rsc.orgdntb.gov.ua
The deprotonated form of isobutyl-sulfinic acid, the isobutanesulfinate anion, is a soft nucleophile that readily reacts at the sulfur atom with electrophilic carbon centers. This reactivity is harnessed in nucleophilic substitution and addition reactions. For instance, sulfinate ions can be added to in situ-derived nitrosoalkenes to form sulfonylated adducts, representing a key method for C-S bond formation. academie-sciences.fr This general methodology is applicable to a wide range of sulfinates, and isobutyl-sulfinic acid would serve as the parent compound to generate the required isobutanesulfinate nucleophile.
A summary of representative C-S bond-forming reactions involving sulfinate ions is presented below.
| Reaction Type | Electrophile | General Product | Potential Isobutyl-Derivative |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl Halide (R-X) | Alkyl Isobutyl Sulfone | iBu-SO₂-R |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Sulfonyl Carbonyl Compound | iBu-SO₂-CH₂-CH₂-C(O)R |
| Addition to Nitrosoalkenes | In situ generated R-CH=N-O | α-Sulfonyl Oxime | iBu-SO₂-C(R)=NOH |
These reactions highlight the role of isobutyl-sulfinic acid as a reliable source of the "iBu-SO₂" moiety, enabling the synthesis of complex molecules containing the isobutylsulfonyl group, which is of interest in medicinal chemistry and materials science.
Potential in Stereoselective Transformations through Chiral Derivatives
While isobutyl-sulfinic acid itself is achiral, its derivatives possess significant potential for use in stereoselective synthesis. The sulfur atom in sulfinates and sulfinamides is a stereogenic center, and compounds that are enantiomerically pure at this center can serve as powerful chiral auxiliaries and ligands in asymmetric catalysis. nih.govnih.gov
The most established method for preparing enantiopure sulfinyl compounds is through the reaction of a racemic sulfinic acid derivative with a chiral resolving agent, typically a chiral alcohol. nih.gov This process, applied to isobutyl-sulfinic acid, would involve two key steps:
Esterification: Reaction of isobutyl-sulfinyl chloride (derived from the acid) with a chiral alcohol, such as (-)-menthol, produces a mixture of diastereomeric sulfinate esters.
Separation and Nucleophilic Substitution: These diastereomers, having different physical properties, can be separated by chromatography or crystallization. Subsequent stereospecific reaction of a separated diastereomer with an organometallic reagent (e.g., Grignard reagent) proceeds with inversion of configuration at the sulfur center to yield an enantiopure sulfoxide.
This classic approach, known as the Andersen method, provides reliable access to chiral sulfoxides. A prominent example of the utility of this class of compounds is Ellman's auxiliary, N-tert-butanesulfinamide, which is widely used for the asymmetric synthesis of chiral amines. osi.lvrsc.org The tert-butyl group is structurally similar to the isobutyl group, underscoring the potential of chiral isobutyl-sulfinyl derivatives in similar applications. The resulting chiral N-isobutanesulfinyl imines could be used as intermediates for the synthesis of a wide array of chiral amines.
The potential pathway to chiral isobutyl-sulfinyl compounds is outlined below.
| Step | Reactants | Intermediate/Product | Significance |
|---|---|---|---|
| 1. Activation | Isobutyl-sulfinic acid, Thionyl chloride | Isobutyl-sulfinyl chloride | Creates reactive species for esterification. |
| 2. Diastereomer Formation | Isobutyl-sulfinyl chloride, Chiral alcohol (e.g., (-)-Menthol) | Diastereomeric Menthyl isobutanesulfinates | Introduces a chiral handle for separation. |
| 3. Separation | Mixture of diastereomers | Diastereomerically pure sulfinate ester | Isolation of a single stereoisomer. |
| 4. Stereospecific Substitution | Pure diastereomer, Organometallic Reagent (R-MgX) | Enantiopure Alkyl isobutyl sulfoxide | Creates an enantiomerically pure target molecule. nih.gov |
Through these established methodologies, derivatives of isobutyl-sulfinic acid could be transformed into valuable tools for asymmetric synthesis, enabling the construction of complex chiral molecules with high stereocontrol. nih.govntu.edu.sg
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. For isobutyl-sulphinic acid, future research is expected to move away from traditional methods that may involve harsh reagents or produce significant waste, towards more environmentally benign and efficient synthetic strategies.
Promising sustainable approaches for the synthesis of alkyl-sulfinic acids, which could be adapted for this compound, include:
Photocatalysis : Decatungstate photocatalysis has been shown to enable the direct conversion of strong, aliphatic C(sp³)–H bonds into the corresponding alkyl sulfinic acids. organic-chemistry.org This method offers a potentially direct and atom-economical route to this compound from isobutane, a readily available starting material.
Green Reagents and Oxidants : The use of sustainable reagents is a key aspect of green chemistry. One such approach involves the use of formic acid, which can be derived from biomass, as a sustainable reductant in the iodide-catalyzed reduction of sulfinates to disulfides, a process where sulfinic acids are generated in situ. rsc.orgresearchgate.net Another green strategy employs air as the oxidant in combination with thiourea (B124793) dioxide (an eco-friendly sulfur dioxide surrogate) for the synthesis of alkyl sulfonic acids, a reaction in which sulfinate intermediates are involved. rsc.org
Electrochemical Methods : Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical redox reactions. The electrochemical oxidative coupling of thiophenols and alcohols to produce sulfinic esters using air as the oxygen source is a promising avenue that could be explored for the synthesis of isobutyl-sulfinic acid derivatives. organic-chemistry.org
| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |
|---|---|---|---|
| Photocatalysis | Decatungstate photocatalyst, light | Direct C-H functionalization, atom economy | organic-chemistry.org |
| Green Reagents | Formic acid, iodide catalyst | Use of biomass-derivable reagents, mild conditions | rsc.orgresearchgate.net |
| Green Oxidants | Air, thiourea dioxide | Use of air as a clean oxidant, environmentally friendly SO₂ surrogate | rsc.org |
| Electrochemistry | Electrochemical cell, O₂ (air) | Avoids chemical oxidants, high selectivity | organic-chemistry.org |
Exploration of Expanded Reactivity Profiles and Reaction Scope
While the fundamental reactivity of sulfinic acids is known, there is considerable scope for exploring and exploiting new transformations for this compound. Future research will likely focus on uncovering novel reaction pathways and expanding the synthetic utility of this compound.
Key areas for exploration include:
Radical Chemistry : Sulfinic acids are effective hydrogen-atom donors to alkyl and alkoxyl radicals, leading to the formation of sulfonyl radicals. rsc.orgnih.gov The reactivity of the isobutyl-sulfonyl radical could be harnessed in various radical-mediated transformations, such as addition reactions to alkenes and alkynes for the construction of complex sulfur-containing molecules. The interaction of sulfinic acids with peroxyl radicals, which is crucial in autoxidation processes, also warrants further investigation. rsc.orgnih.gov
C-H Functionalization : Visible-light-induced direct sulfenylation of sp² C–H bonds using arylsulfinic acids has been demonstrated. rsc.org Exploring similar C-H functionalization reactions with this compound could provide novel routes to a variety of organosulfur compounds.
Controlled Alkylation : The alkylation of sulfinic acids can yield either sulfones or sulfinate esters, with the outcome dependent on the reaction conditions. wikipedia.org A deeper understanding and control over the factors governing this selectivity for this compound would enhance its versatility as a synthetic building block.
Asymmetric Synthesis : Given that sulfinic acids are chiral, the development of enantioselective reactions involving this compound is a significant area for future research. This could lead to the synthesis of chiral sulfoxides and other valuable enantiomerically pure compounds.
| Reaction Type | Reactant/Conditions | Potential Product | Reference |
|---|---|---|---|
| Radical Reactions | Alkyl/alkoxyl radicals | Isobutyl-sulfonyl radical for further transformations | rsc.orgnih.gov |
| C-H Functionalization | Heteroarenes, visible light | Isobutyl-heteroaryl sulfides | rsc.org |
| Alkylation | Alkyl halides, trimethyloxonium (B1219515) tetrafluoroborate | Isobutyl sulfones or isobutyl sulfinate esters | wikipedia.org |
| Oxidation | Hydrogen peroxide | Isobutyl-sulfonic acid | acs.org |
Integration of Advanced Computational Methods and Machine Learning for Reaction Design and Prediction
The integration of computational chemistry and machine learning is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and the design of novel synthetic pathways. These tools are poised to accelerate the development and understanding of this compound.
Future applications in this area include:
Ab Initio Calculations : High-level quantum mechanical calculations can provide deep insights into the electronic structure, stability, and reactivity of this compound and its isomers. cdnsciencepub.comacs.orgunt.edu These studies can elucidate reaction mechanisms and predict the energetics of various transformations, guiding experimental efforts.
Reaction Pathway Modeling : Computational modeling can be used to map out the complete reaction pathways of processes involving this compound, such as its oxidation from isobutyl-thiol to isobutyl-sulfonic acid. acs.org This can help in identifying key intermediates and transition states, providing a detailed understanding of the reaction mechanism.
Machine Learning for Reaction Prediction : Machine learning algorithms, particularly neural networks, are increasingly being used to predict the outcomes of organic reactions with high accuracy. nih.govsemanticscholar.org By training models on large datasets of known reactions, it is possible to predict the major products and optimal conditions for reactions involving this compound. nih.govstanford.edursc.org This can significantly reduce the amount of trial-and-error experimentation required in the lab.
| Method | Application | Potential Outcome | Reference |
|---|---|---|---|
| Ab Initio Calculations | Studying molecular properties | Prediction of stability, geometry, and vibrational frequencies | cdnsciencepub.comacs.orgunt.edu |
| Reaction Pathway Modeling | Elucidating reaction mechanisms | Identification of intermediates and transition state energies | acs.org |
| Machine Learning | Predicting reaction outcomes | Identification of major products and optimal reaction conditions | nih.govsemanticscholar.orgnih.govstanford.edursc.org |
Q & A
Q. What are the standard synthetic routes for Isobutyl-sulphinic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sulfination of isobutyl halides using sodium sulfinate salts under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and reaction time (6–24 hrs). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed through melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural identity of this compound?
Methodological Answer:
- NMR : The sulfinic acid proton (–SO2H) appears as a broad singlet at δ 10–12 ppm in <sup>1</sup>H NMR. <sup>13</sup>C NMR shows the sulfur-bound carbon at δ 50–55 ppm.
- IR : Strong S=O stretching vibrations at 1040–1120 cm<sup>-1</sup>.
- MS : Molecular ion peaks ([M]<sup>+</sup>) and fragmentation patterns should align with theoretical m/z values. Cross-validation with literature data and elemental analysis is critical .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct controlled stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via UV-Vis spectroscopy over 24–72 hours. Solubility is tested in polar (water, methanol) and non-polar solvents (hexane) using gravimetric methods. Note: Sulfinic acids are prone to oxidation; inert atmospheres (N2) are recommended during storage .
Advanced Research Questions
Q. How can contradictory data on the catalytic activity of this compound in asymmetric synthesis be resolved?
Methodological Answer: Contradictions often arise from differences in substrate scope, catalyst loading (5–20 mol%), or stereochemical outcomes. Perform meta-analyses of published studies (Table 1) and design controlled experiments to isolate variables (e.g., chiral auxiliaries, solvent effects). Statistical tools like ANOVA can identify significant factors .
Table 1 : Comparison of Catalytic Efficiency in Selected Studies
| Study | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (%) |
|---|---|---|---|
| A | Aldehyde | 10 | 85 |
| B | Ketone | 15 | 72 |
| C | Aldehyde | 5 | 68 |
Q. What experimental strategies mitigate side reactions (e.g., over-oxidation) during this compound-mediated transformations?
Methodological Answer: Introduce radical scavengers (e.g., TEMPO) or reduce reaction temperatures to slow oxidative pathways. Kinetic studies using in-situ FTIR can track intermediate formation. Computational modeling (DFT) helps predict reactive sites prone to oxidation, guiding protective group strategies .
Q. How do intermolecular interactions of this compound in crystal lattices influence its reactivity in solid-state reactions?
Methodological Answer: Perform X-ray crystallography to analyze hydrogen-bonding networks and packing motifs. Compare reactivity in crystalline vs. amorphous states using DSC and TGA. Mechanochemical methods (ball milling) can enhance reactivity by disrupting crystal symmetry .
Data Analysis & Literature Gaps
Q. Why do some studies report divergent thermodynamic parameters (ΔH, ΔS) for this compound decomposition?
Methodological Answer: Variations arise from calorimetric techniques (DSC vs. adiabatic methods) or sample purity. Replicate experiments using high-purity samples and standardized protocols (e.g., ASTM E537). Report uncertainties and calibration methods transparently .
Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed experimentally?
Methodological Answer: Limited data exist on biodegradation pathways and ecotoxicity. Design microcosm studies to track degradation products via LC-MS/MS and assess toxicity using model organisms (e.g., Daphnia magna). Collaborate with environmental chemists to align methods with OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
